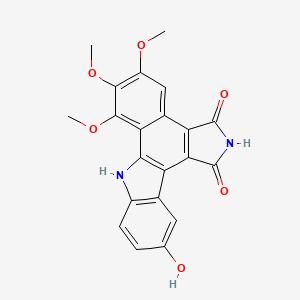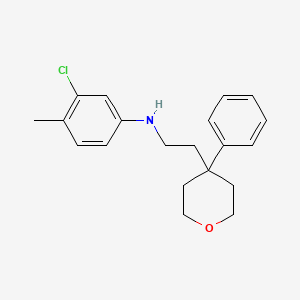
Nav1.7-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Nav1.7-IN-13 involves synthetic routes that typically include high-throughput screening of natural products and scaffold-based screening methods. One study identified naphthylisoquinoline alkaloids from Ancistrocladus tectorius as a novel type of Nav1.7 channel inhibitors . Another approach involved carbenoid-involved reactions integrated with scaffold-based screening to generate a Nav1.7 inhibitor . These methods highlight the use of diverse chemical reactions and structural templates to synthesize this compound.
Análisis De Reacciones Químicas
Nav1.7-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbenoids and other intermediates that facilitate the formation of the desired compound . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory activity against the Nav1.7 channel.
Aplicaciones Científicas De Investigación
Nav1.7-IN-13 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a structural template for developing new inhibitors of the Nav1.7 channel . In biology and medicine, it is used to study the mechanisms of pain perception and to develop potential analgesic drugs . The compound has shown efficacy in various animal models of pain, making it a promising candidate for further research and development .
Mecanismo De Acción
Nav1.7-IN-13 exerts its effects by selectively inhibiting the Nav1.7 channel, which is responsible for conducting sodium currents in response to membrane depolarizations generated by potentially tissue-damaging events . This inhibition prevents the firing of pain-sensing neurons, thereby reducing pain signals . The compound targets specific binding sites on the Nav1.7 channel, such as the extracellular vestibule of the pore and the extracellular loops of voltage-sensor domains .
Comparación Con Compuestos Similares
Nav1.7-IN-13 is unique compared to other similar compounds due to its selective inhibition of the Nav1.7 channel. Similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds also target the Nav1.7 channel but may differ in their chemical structures and inhibitory activities. This compound stands out due to its specific binding sites and its potential for developing new analgesic drugs .
Propiedades
Fórmula molecular |
C23H22BrNO5 |
|---|---|
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
methyl 2-[(3S)-6-bromo-3-hydroxy-1-(3-methylbut-2-enyl)-2-oxoindol-3-yl]-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C23H22BrNO5/c1-14(2)10-11-25-18-12-16(24)8-9-17(18)23(28,20(25)26)22(21(27)29-3)13-15-6-4-5-7-19(15)30-22/h4-10,12,28H,11,13H2,1-3H3/t22?,23-/m1/s1 |
Clave InChI |
BJERJTMQOUROEZ-OZAIVSQSSA-N |
SMILES isomérico |
CC(=CCN1C2=C(C=CC(=C2)Br)[C@@](C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |
SMILES canónico |
CC(=CCN1C2=C(C=CC(=C2)Br)C(C1=O)(C3(CC4=CC=CC=C4O3)C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)

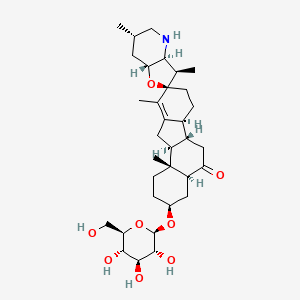
![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)
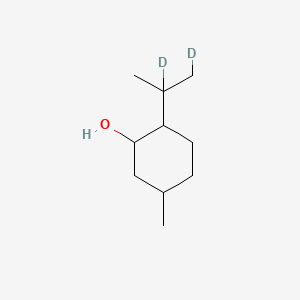
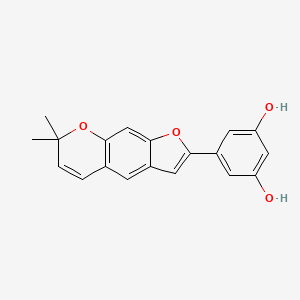
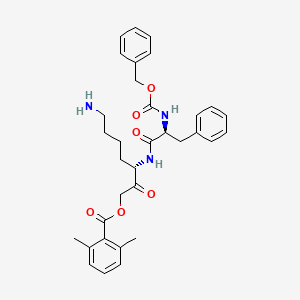

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
